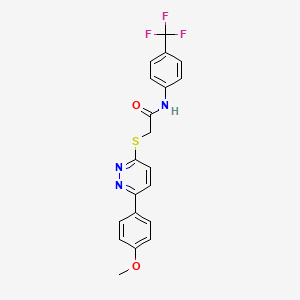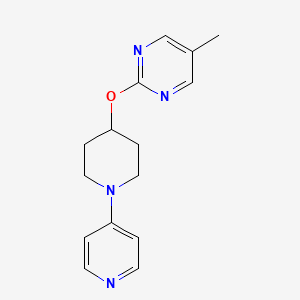![molecular formula C26H29N3O5 B2837439 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921778-43-0](/img/structure/B2837439.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C26H29N3O5 and its molecular weight is 463.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Research has identified compounds structurally related to "2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide" as potential anti-inflammatory agents. Studies demonstrate their promising anti-inflammatory activity both in vitro and in vivo, attributed to their ability to inhibit protein denaturation and reduce rat paw edema. Molecular docking studies further reveal their binding affinity towards human serum albumin, suggesting a mechanism for their anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
Derivatives of the compound have been explored for their anticonvulsant potential. Synthesized derivatives were tested in models of maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizures in mice, showing protection against MES indicative of their ability to inhibit seizure spread. This research highlights the compound's relevance in the development of novel anticonvulsant therapies (Nikalje, Khan, & Ghodke, 2011).
Antimicrobial Activity
Another study synthesized derivatives incorporating the isoindolin-2-yl moiety, evaluating their antibacterial and antifungal activities. Preliminary results indicate that some of these newly synthesized compounds exhibit promising antibacterial activities, suggesting potential as antimicrobial agents (Patel & Dhameliya, 2010).
Anticancer Potential
Further research has introduced derivatives as novel anticancer agents, with specific compounds showing potent antiproliferative activity against cancer cell lines. Investigations into their mechanism of action suggest the involvement of apoptosis induction and cell cycle arrest, mediated through pathways like EGFR and p53-MDM2 (Zhang et al., 2023).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-16(2)11-12-28-20-13-17(9-10-21(20)34-15-26(3,4)25(28)33)27-22(30)14-29-23(31)18-7-5-6-8-19(18)24(29)32/h5-10,13,16H,11-12,14-15H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFDQDBPKGYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

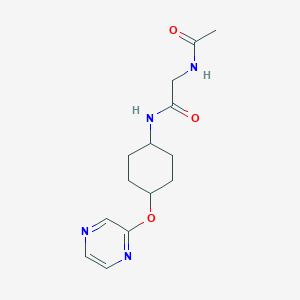

![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)
![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)
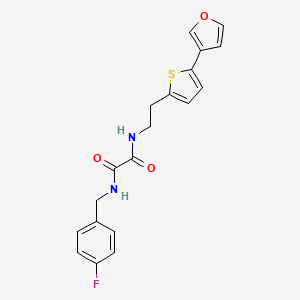
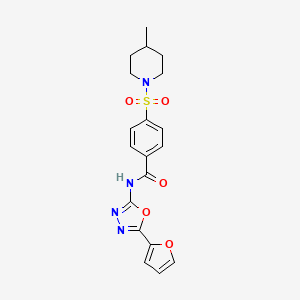

![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)
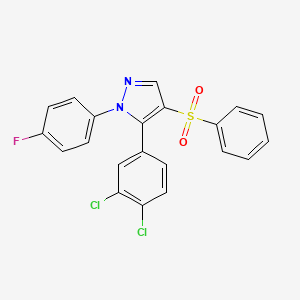
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
